![molecular formula C25H22BrNO4 B2534948 (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-bromophenyl)butanoic acid CAS No. 1632296-29-7](/img/structure/B2534948.png)
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-bromophenyl)butanoic acid
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Overview
Description
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-bromophenyl)butanoic acid, also known as Fmoc-Phe-Br-OH, is an organobromine compound with a range of applications in organic synthesis, medicinal chemistry, and biochemistry. Fmoc-Phe-Br-OH is a derivative of phenylalanine, a key amino acid in peptide synthesis and drug discovery. Fmoc-Phe-Br-OH has been used as a building block for the synthesis of peptides and other functionalized molecules, as well as a substrate for the study of enzymatic reactions and protein-ligand interactions.
Scientific Research Applications
Applications in Nanotechnology and Material Science
The compound (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-bromophenyl)butanoic acid and its variants have been explored for various scientific applications, particularly in the field of nanotechnology and material science. One study described the controlled morphological changes in self-assembled structures formed by Fmoc variants of threonine and serine, including the variant 2-(9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butoxy)butanoic acid. This research highlighted the potential of these compounds in designing novel self-assembled architectures for material science applications, demonstrating how changes in concentration and temperature can lead to different morphological structures, like spheres, rods, and flower-like morphologies (Kshtriya, Koshti, & Gour, 2021).
Synthesis and Fluorescence Properties
Another study focused on the synthesis and fluorescence properties of aromatic d-amino acids, including the synthesis steps and the evaluation of fluorescence properties. The findings are crucial in understanding the compound's properties and potential applications in biochemical and medical fields (Maity, Honcharenko, & Strömberg, 2015).
Mechanism of Action
This compound is a specialty product for proteomics research . It’s worth noting that the Fmoc group (9-fluorenylmethoxycarbonyl) is a common protecting group used in the synthesis of peptides, which are chains of amino acids. The Fmoc group is often used because it can be removed under mildly basic conditions, which helps to prevent damage to the peptide.
properties
IUPAC Name |
(3R)-4-(3-bromophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22BrNO4/c26-17-7-5-6-16(12-17)13-18(14-24(28)29)27-25(30)31-15-23-21-10-3-1-8-19(21)20-9-2-4-11-22(20)23/h1-12,18,23H,13-15H2,(H,27,30)(H,28,29)/t18-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZMCYXYXRITKHK-GOSISDBHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)Br)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=CC=C4)Br)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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